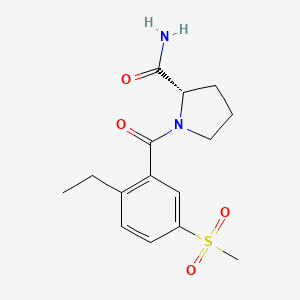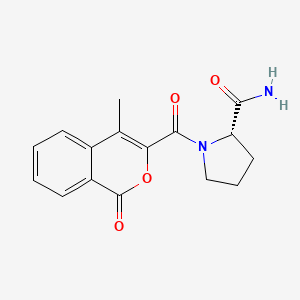![molecular formula C21H21N3O3 B7342954 (2S)-N-[(2S,3R)-2-pyridin-4-yloxolan-3-yl]-2-quinolin-3-yloxypropanamide](/img/structure/B7342954.png)
(2S)-N-[(2S,3R)-2-pyridin-4-yloxolan-3-yl]-2-quinolin-3-yloxypropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-N-[(2S,3R)-2-pyridin-4-yloxolan-3-yl]-2-quinolin-3-yloxypropanamide, also known as LY341495, is a selective antagonist of the group II metabotropic glutamate receptors (mGluRs) that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mechanism of Action
(2S)-N-[(2S,3R)-2-pyridin-4-yloxolan-3-yl]-2-quinolin-3-yloxypropanamide acts as a selective antagonist of the group II mGluRs, which are G protein-coupled receptors that modulate the release of glutamate in the central nervous system. By blocking the activity of these receptors, this compound reduces the excitatory neurotransmission and has a calming effect on the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models and human studies. It has been reported to reduce anxiety-like behavior, improve cognitive function, and attenuate drug-seeking behavior. It has also been shown to modulate the release of various neurotransmitters, including glutamate, dopamine, and serotonin.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (2S)-N-[(2S,3R)-2-pyridin-4-yloxolan-3-yl]-2-quinolin-3-yloxypropanamide in lab experiments is its high selectivity for the group II mGluRs, which allows for more precise investigation of the role of these receptors in various neurological and psychiatric disorders. However, one of the limitations is its relatively low potency, which requires higher concentrations to achieve the desired effects.
Future Directions
There are several future directions for the research on (2S)-N-[(2S,3R)-2-pyridin-4-yloxolan-3-yl]-2-quinolin-3-yloxypropanamide. One area of interest is the development of more potent and selective antagonists of the group II mGluRs, which could have improved therapeutic efficacy and reduced side effects. Another direction is the investigation of the role of these receptors in other neurological and psychiatric disorders, such as Alzheimer's disease and autism spectrum disorder. Furthermore, the potential use of this compound as a tool for studying the neurobiological mechanisms of addiction and relapse is also an area of interest.
Synthesis Methods
The synthesis of (2S)-N-[(2S,3R)-2-pyridin-4-yloxolan-3-yl]-2-quinolin-3-yloxypropanamide involves a series of chemical reactions, starting from commercially available starting materials. The detailed synthesis procedure has been described in various research articles and patents.
Scientific Research Applications
(2S)-N-[(2S,3R)-2-pyridin-4-yloxolan-3-yl]-2-quinolin-3-yloxypropanamide has been widely used in scientific research to investigate the role of mGluRs in various neurological and psychiatric disorders. It has been shown to have potential therapeutic applications in the treatment of anxiety, depression, schizophrenia, and drug addiction.
properties
IUPAC Name |
(2S)-N-[(2S,3R)-2-pyridin-4-yloxolan-3-yl]-2-quinolin-3-yloxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-14(27-17-12-16-4-2-3-5-18(16)23-13-17)21(25)24-19-8-11-26-20(19)15-6-9-22-10-7-15/h2-7,9-10,12-14,19-20H,8,11H2,1H3,(H,24,25)/t14-,19+,20-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOMQJAYQQVCLB-KPOBHBOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCOC1C2=CC=NC=C2)OC3=CC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H]1CCO[C@H]1C2=CC=NC=C2)OC3=CC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-1-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoyl]pyrrolidine-2-carboxamide](/img/structure/B7342888.png)
![(2S)-1-[4-(1,1,1-trifluoropropan-2-yl)benzoyl]pyrrolidine-2-carboxamide](/img/structure/B7342889.png)
![(2S)-1-[3-(5-oxo-4H-1,2,4-oxadiazol-3-yl)benzoyl]pyrrolidine-2-carboxamide](/img/structure/B7342902.png)

![(3-ethoxyphenyl)-[(2R,6R)-2-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]methanone](/img/structure/B7342914.png)
![(2S)-1-[3-(4-fluorophenyl)-1,2-oxazole-5-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B7342915.png)
![3,5-dimethyl-N-[(3R,4R)-4-(1-methylpyrazol-4-yl)oxyoxolan-3-yl]pyridine-2-carboxamide](/img/structure/B7342933.png)
![5-methyl-N-[(1R,2S)-2-thiophen-3-ylcyclopropyl]-1,3-oxazole-4-carboxamide](/img/structure/B7342934.png)
![(1R,2R)-2-pyridin-3-yl-N-[(1R,2S)-2-thiophen-3-ylcyclopropyl]cyclopropane-1-carboxamide](/img/structure/B7342936.png)
![1-(furan-3-carbonyl)-N-[(1R,2S)-2-thiophen-3-ylcyclopropyl]piperidine-4-carboxamide](/img/structure/B7342941.png)
![2-cyclobutyl-N-[(1R,2S)-2-thiophen-3-ylcyclopropyl]propanamide](/img/structure/B7342944.png)
![4-(ethylsulfanylmethyl)-N-[(2S,3R)-2-pyridin-4-yloxolan-3-yl]benzamide](/img/structure/B7342948.png)
![[(3aR,6aR)-3a-(hydroxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-(1-benzylpyrrolidin-3-yl)methanone](/img/structure/B7342960.png)